N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a benzo[d]thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group on the pyridine ring would likely make this part of the molecule quite electron-deficient, while the nitrogen in the pyrrolidine ring and the sulfur in the benzo[d]thiazole ring would likely make these parts of the molecule more electron-rich .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the pyridine ring could undergo electrophilic aromatic substitution, the pyrrolidine ring could undergo reactions at the nitrogen, and the benzo[d]thiazole ring could undergo reactions at the sulfur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group might make the compound more lipophilic, while the presence of the nitrogen and sulfur atoms might make the compound more polar .Scientific Research Applications
Chemical Synthesis and Modification
A significant application of compounds similar to N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-2-carboxamide is in chemical synthesis and modification. For example, the synthesis of N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, targeting co-activator associated arginine methyltransferase 1 (CARM1), involves the design and synthesis of inhibitors influenced by the nature of the heteroaryl fragment, including thiophene, thiazole, and pyridine-based inhibitors (Allan et al., 2009).
Novel Heterocyclic Compounds Synthesis
Research has also focused on creating novel heterocyclic compounds using structures similar to the one . For instance, a series of heterocyclic compounds were synthesized by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various carboxylic acid derivatives, demonstrating the versatility of these compounds in creating new chemical structures with potential biological activities (Patel & Patel, 2015).
Inhibitor Development
These compounds are also utilized in the development of inhibitors for specific biological targets. For instance, substituted benzamides, similar in structure to this compound, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), showcasing their potential in therapeutic applications (Borzilleri et al., 2006).
Synthesis of Biologically Potent Compounds
Research has been conducted on the synthesis of biologically potent compounds like N-(pyridin-2-yl)benzo[d]thiazol-2-amines, highlighting the role of such structures in creating compounds with potential biological significance (Mariappan et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is often associated with bioactive molecules that exhibit target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various bioactive molecules . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Result of Action
Compounds with a similar structure have shown anti-inflammatory and analgesic activities .
Action Environment
The spatial configuration of the carbon atoms connected to the pyrrolidine ring plays an important role in the fungicidal activity of similar compounds .
Properties
IUPAC Name |
N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4OS/c19-18(20,21)11-5-6-15(22-9-11)25-8-7-12(10-25)23-16(26)17-24-13-3-1-2-4-14(13)27-17/h1-6,9,12H,7-8,10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULMCNAQCFHCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3S2)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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